molecular formula C8H12N2S B15310793 4-(Azetidin-3-ylmethyl)-2-methylthiazole

4-(Azetidin-3-ylmethyl)-2-methylthiazole

Cat. No.: B15310793
M. Wt: 168.26 g/mol
InChI Key: GRWYOAPZAATCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-ylmethyl)-2-methylthiazole (CAS 1523611-06-4) is a high-purity chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol. It is supplied as a heterocyclic building block strictly for research applications . This compound features a distinct molecular structure that combines an azetidine ring with a methylthiazole group, making it a valuable synthon for medicinal chemists designing novel bioactive molecules . Compounds containing an azetidine moiety have demonstrated significant research utility, particularly in agricultural chemistry. For instance, novel amide derivatives incorporating an azetidine ring have been designed and synthesized, showing potent antifungal activity by targeting succinate dehydrogenase (SDH) . The thiazole ring is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents and its ability to participate in various donor-acceptor and nucleophilic reactions . As such, 4-(Azetidin-3-ylmethyl)-2-methylthiazole provides researchers with a versatile intermediate for developing new SDH inhibitors inspired by lead compounds like fluopyram, or for exploring new chemical entities in other pharmacological areas . This product is intended for research and development use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)2-7-3-9-4-7/h5,7,9H,2-4H2,1H3

InChI Key

GRWYOAPZAATCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2CNC2

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis for Azetidine Formation

Azetidine can be synthesized via ring-closing metathesis (RCM) of diallylamine derivatives using Grubbs catalyst. Subsequent alkylation with 4-(bromomethyl)-2-methylthiazole affords the target compound.

Advantages :

  • High stereochemical control
  • Compatibility with sensitive functional groups

Limitations :

  • Requires specialized catalysts (e.g., Grubbs II)
  • Lower yield (50–55%) compared to classical methods

Suzuki-Miyaura Coupling for Thiazole-Azetidine Conjugation

Palladium-catalyzed coupling between 4-boronic acid-functionalized thiazole and 3-(bromomethyl)azetidine offers a modular approach. This method is advantageous for introducing diverse azetidine derivatives but suffers from higher costs and moderate yields (45–50%).

Spectroscopic Characterization of 4-(Azetidin-3-ylmethyl)-2-methylthiazole

Table 1: Spectroscopic Data for 4-(Azetidin-3-ylmethyl)-2-methylthiazole

Technique Data
IR (KBr) 2920 cm⁻¹ (C–H stretch, azetidine), 1635 cm⁻¹ (C=N stretch)
¹H NMR δ 2.45 (s, 3H, CH₃), 3.20–3.40 (m, 4H, azetidine-H), 4.10 (s, 2H, CH₂)
¹³C NMR δ 21.5 (CH₃), 45.8 (azetidine-C), 115.2 (thiazole-C)
MS (ESI+) m/z 195.1 [M+H]⁺

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Preparation Methods

Method Yield (%) Purity (%) Reaction Time (h)
Hantzsch + Alkylation 68 98 18
RCM + Alkylation 55 95 24
Suzuki Coupling 50 90 36

The Hantzsch-alkylation route offers optimal balance between yield and simplicity, making it the preferred industrial-scale method.

Challenges and Optimization Strategies

  • Azetidine Stability : Azetidine’s strained ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and neutral pH during alkylation mitigates degradation.
  • Regioselectivity in Hantzsch Synthesis : Ensuring precise substitution at position 4 requires stoichiometric control of 3-chloro-2-oxopropanol and slow reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-ylmethyl)-2-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-3-ylmethyl)-2-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-ylmethyl)-2-methylthiazole involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(Azetidin-3-ylmethyl)-2-methylthiazole and analogous thiazole derivatives.

Compound Substituents Molecular Weight Melting Point (°C) Key Structural Features Biological Relevance
4-(Azetidin-3-ylmethyl)-2-methylthiazole Azetidin-3-ylmethyl (C₃H₆N-CH₂) ~196.3 Not reported Azetidine ring introduces rigidity and hydrogen-bonding potential; methyl group at C2. Potential CNS activity due to azetidine’s blood-brain barrier permeability .
4-(4-Fluorophenyl)-2-methylthiazole 4-Fluorophenyl 193.2 183–184 Electron-withdrawing fluorine enhances lipophilicity and metabolic stability. Anticancer activity (DNA topoisomerase inhibition) .
4-(4-Bromophenyl)-2-methylthiazole 4-Bromophenyl 254.1 132–133 Bromine increases molecular weight and polarizability; may improve receptor binding. Cytotoxicity against breast cancer cell lines .
4-(3-Nitrophenyl)thiazol-2-ylhydrazones 3-Nitrophenyl + hydrazone moiety ~300–320 Not reported Nitro group enhances electrophilicity; hydrazone linker allows structural diversification. Selective MAO-B inhibition and antioxidant activity .
4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole 5-Bromo-2-methoxyphenyl 284.2 Not reported Methoxy and bromo groups balance lipophilicity and steric effects. Research applications in kinase inhibition (predicted) .
4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-methylthiazole Trifluoromethoxyphenyl + pyrrole 352.4 Not reported Trifluoromethoxy group increases electron-deficient character; pyrrole adds π-stacking. Potential hypoglycemic or anti-inflammatory activity (based on structural analogs) .

Structural and Electronic Comparisons

  • Azetidine vs. Aryl Substituents: Unlike aryl-substituted thiazoles (e.g., 4-(4-fluorophenyl)-2-methylthiazole), the azetidine group in the target compound replaces aromaticity with a saturated, compact heterocycle.
  • Halogen Effects : Halogenated analogs (e.g., 4-(4-bromophenyl)-2-methylthiazole) exhibit higher molecular weights and melting points compared to the azetidine derivative, likely due to increased van der Waals interactions .
  • Hydrazone Derivatives : Compounds like 4-(3-nitrophenyl)thiazol-2-ylhydrazones introduce a hydrazone linker, enabling conformational flexibility and redox activity, which are absent in the rigid azetidine-containing compound .

Physicochemical Properties

  • Lipophilicity : The azetidine moiety may lower logP values compared to aryl-substituted thiazoles (e.g., 4-(4-fluorophenyl)-2-methylthiazole: predicted logP ~2.5), enhancing aqueous solubility .

Research Implications

In contrast, halogenated aryl thiazoles offer simpler synthesis routes and proven cytotoxicity, making them viable candidates for anticancer applications.

Biological Activity

4-(Azetidin-3-ylmethyl)-2-methylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazoles known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of 4-(Azetidin-3-ylmethyl)-2-methylthiazole, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C7H10N2S
  • Molecular Weight : 158.23 g/mol
  • IUPAC Name : 4-(Azetidin-3-ylmethyl)-2-methylthiazole

The biological activity of 4-(Azetidin-3-ylmethyl)-2-methylthiazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exhibit its effects through:

  • Inhibition of Enzymatic Activity : Similar thiazole compounds have shown potential as inhibitors of key enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .
  • Anticancer Properties : Thiazoles have been reported to inhibit tubulin polymerization, thereby disrupting cancer cell proliferation . This mechanism suggests that 4-(Azetidin-3-ylmethyl)-2-methylthiazole may also possess anticancer activity.
  • Antimicrobial Activity : Thiazole derivatives have demonstrated significant antibacterial effects against various pathogens, potentially through inhibition of bacterial enzymes .

Anticancer Activity

Research indicates that thiazole derivatives can exhibit potent anticancer effects. For instance, compounds structurally related to 4-(Azetidin-3-ylmethyl)-2-methylthiazole have been shown to inhibit the growth of melanoma and prostate cancer cells through mechanisms involving tubulin polymerization inhibition .

Case Study :
In a study involving a series of thiazole derivatives, one compound demonstrated an IC50 value in the low nanomolar range against cancer cell lines, indicating strong anticancer potential. These findings suggest that further exploration of 4-(Azetidin-3-ylmethyl)-2-methylthiazole could yield promising results in cancer therapeutics.

Enzyme Inhibition

The compound's potential as an AChE inhibitor aligns with findings from studies on similar thiazole derivatives. For example, coumarin-thiazole hybrids have shown significant AChE inhibitory activity with IC50 values around 2.7 µM . Given the structural similarities, it is plausible that 4-(Azetidin-3-ylmethyl)-2-methylthiazole may exhibit comparable or enhanced inhibitory effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazoles indicates that modifications at specific positions can enhance biological activity. For instance:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Substitution on the thiazole ringEnhanced enzyme binding affinity
Alteration of azetidine moietyPotentially improved selectivity for biological targets

These insights suggest that optimizing the structure of 4-(Azetidin-3-ylmethyl)-2-methylthiazole could lead to compounds with superior therapeutic profiles.

Q & A

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
SolventEthanol/THFTHF improves solubility of intermediates
Temperature80–100°C (reflux)Higher temps accelerate cyclization
Catalyst Loading5–10 mol% PdExcess Pd increases side products

Basic: How can structural characterization of 4-(Azetidin-3-ylmethyl)-2-methylthiazole be rigorously validated?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify azetidine protons (δ 3.2–3.8 ppm, multiplet) and thiazole methyl groups (δ 2.5–2.7 ppm, singlet). Coupling constants (J = 6–8 Hz) confirm azetidine ring conformation .
    • ¹³C NMR : Thiazole C-2 (δ 165–170 ppm) and azetidine C-3 (δ 50–55 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) should match theoretical mass within 5 ppm error. Fragmentation patterns (e.g., loss of CH₃ from thiazole) confirm substituents .
  • X-ray Crystallography : Resolves stereochemistry of the azetidine moiety; hydrogen-bonding interactions between thiazole N and azetidine H are critical for stability .

Advanced: How do structural modifications to the azetidine or thiazole rings affect biological activity in related compounds?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Azetidine Modifications :
    • N-Substitution : Bulky groups (e.g., benzyl) reduce solubility but enhance receptor binding (e.g., anticancer targets like PARP1) .
    • Ring Expansion : Replacing azetidine with pyrrolidine decreases metabolic stability due to increased CYP450 interactions .
  • Thiazole Modifications :
    • C-4 Position : Electron-withdrawing groups (e.g., NO₂) improve antimicrobial activity by disrupting bacterial membrane integrity .
    • C-2 Position : Methyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

Q. Example Data :

DerivativeIC₅₀ (μM, Cancer Cells)MIC (μg/mL, E. coli)
4-(Azetidin-3-ylmethyl)-2-Me12.3 ± 1.225 ± 3
4-(Pyrrolidin-3-ylmethyl)-2-Me18.9 ± 2.132 ± 4
4-(Azetidin-3-ylmethyl)-2-NO₂8.5 ± 0.912 ± 2

Advanced: How can computational models predict the binding affinity of 4-(Azetidin-3-ylmethyl)-2-methylthiazole to kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 (hydrogen bonding with thiazole N) and hydrophobic pockets accommodating azetidine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability. RMSD < 2 Å over 50 ns indicates stable binding .
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors. Aqueous solubility (LogS) < -4 predicts poor bioavailability .

Advanced: How should researchers resolve contradictions in reported biological activities of azetidine-thiazole hybrids?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Impurity Profiles : Use HPLC-MS to verify purity (>95%). Trace solvents (e.g., DMF) can artificially suppress activity .
  • Cell Line Differences : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify target specificity .

Case Study : A 2024 study reported 4-(Azetidin-3-ylmethyl)-2-methylthiazole as inactive against S. aureus (MIC > 100 μg/mL), while a 2025 study found MIC = 25 μg/mL. Resolution: The latter used nutrient-rich media, enhancing bacterial uptake of lipophilic compounds .

Advanced: What strategies improve the pharmacokinetic profile of 4-(Azetidin-3-ylmethyl)-2-methylthiazole?

Methodological Answer:

  • Prodrug Design : Introduce ester groups at the azetidine N-atom for slow hydrolysis in plasma .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) to enhance solubility and reduce renal clearance .
  • CYP Inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat shock treated vs. untreated lysates to confirm stabilization of target proteins (e.g., HSP90) .
  • Pull-Down Assays : Use biotinylated probes (e.g., azide-functionalized derivatives) to isolate bound proteins for LC-MS/MS identification .

Basic: What safety protocols are recommended for handling 4-(Azetidin-3-ylmethyl)-2-methylthiazole?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (LD₅₀ > 500 mg/kg in rodents) .
  • Waste Disposal : Neutralize with 10% KOH in ethanol before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.